molecular formula C28H25IN2O3S B11642707 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzenesulfonamide

Cat. No.: B11642707
M. Wt: 596.5 g/mol
InChI Key: FYAAXRMZEVPQAK-UHFFFAOYSA-N
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Description

N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety, a hydroxypropyl group, an iodophenyl group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of carbazole reacts with an aryl halide derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-4-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C28H25IN2O3S

Molecular Weight

596.5 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-iodophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C28H25IN2O3S/c1-20-14-16-22(17-15-20)35(33,34)31(28-13-7-4-10-25(28)29)19-21(32)18-30-26-11-5-2-8-23(26)24-9-3-6-12-27(24)30/h2-17,21,32H,18-19H2,1H3

InChI Key

FYAAXRMZEVPQAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5I

Origin of Product

United States

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